molecular formula C20H19FN2O4 B2489059 Ethyl 6-fluoro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251616-90-6

Ethyl 6-fluoro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2489059
CAS RN: 1251616-90-6
M. Wt: 370.38
InChI Key: FYLLMVUYDIHGSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluoroquinolone compounds involves multiple steps, including acylation, condensation, and cyclization reactions. A specific example in the synthesis of related compounds includes the use of microwave-assisted Gould-Jacobs reactions, catalyzed by aluminium metal, optimizing conditions to yield high product percentages (Song Bao-an, 2012). Another approach involved acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, demonstrating the complexity and versatility of synthesis methods in this chemical class (Liu Zhe, 2001).

Molecular Structure Analysis

Structural analyses of fluoroquinolones often involve spectroscopic methods, including NMR and X-ray crystallography, to elucidate their molecular frameworks. These techniques confirm the presence of the fluoroquinolone core, the substituents' positions, and the stereochemistry of the compounds, providing insights into the interaction mechanisms with their targets (Zhi-qiang Cai et al., 2019).

Chemical Reactions and Properties

Fluoroquinolones undergo various chemical reactions, including nucleophilic substitution and cyclization, to form their core structures and modifications at different positions to enhance their activity and selectivity. Their reactivity also includes transformations leading to the synthesis of novel derivatives with potential biological activities (Guo Hui, 1991).

Physical Properties Analysis

The physical properties of fluoroquinolones, such as melting points, solubility, and stability, are crucial for their formulation and application. These compounds are characterized by strong fluorescence, high stability against light and heat, and strong fluorescence across a wide pH range, demonstrating their utility in various analytical and biomedical applications (Junzo Hirano et al., 2004).

Chemical Properties Analysis

Fluoroquinolones' chemical properties, including their reactivity, pharmacophore, and the influence of different substituents on their biological activity, are extensively studied. These investigations help in understanding the mechanism of action, optimizing antibacterial activity, and reducing toxicity. Studies on derivatives have shown varied biological activities, highlighting the importance of structural modifications for specific applications (P. C. Sharma & Sandeep Jain, 2008).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Preparation of Conformationally Constrained Amino Acids : This compound is an intermediate in the synthesis of conformationally constrained acidic amino acids, which are potential N-methyl-D-aspartic acid (NMDA) receptor antagonists, useful in neuroscience and pharmacology (Ornstein et al., 1991).

  • Antibacterial Agent Development : Ethyl esters of this compound have been synthesized and evaluated for their antibacterial activity, which is crucial in the development of new antibiotics (Sánchez et al., 1995).

  • Antimycobacterial Activities : Derivatives of this compound have been synthesized and tested for antimycobacterial activities against various strains of Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Senthilkumar et al., 2008).

Biochemical Research

  • Fluorophore Development : Derivatives of this compound have been used to develop new fluorophores with applications in biochemical research, such as in the study of biological systems and DNA (Oyama et al., 2015).

  • Antioxidant and Acetylcholinesterase Inhibition : Amino alcohol derivatives from related compounds have shown antioxidant and acetylcholinesterase inhibition activities, useful in researching neurological disorders and oxidative stress (Estolano-Cobián et al., 2020).

  • HIV-1 Integrase Inhibition : Quinolone carboxylic acids, related to this compound, have been investigated as novel monoketo acid class inhibitors of HIV-1 integrase, an important target in antiretroviral drug development (Sato et al., 2009).

Future Directions

The future directions in the research and development of quinazolines and quinazolinones are likely to be influenced by their diverse range of biological properties and potential applications in pharmaceutical chemistry .

properties

IUPAC Name

ethyl 6-fluoro-4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-3-27-20(25)17-18(22-11-12-6-4-5-7-16(12)26-2)14-10-13(21)8-9-15(14)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLLMVUYDIHGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

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